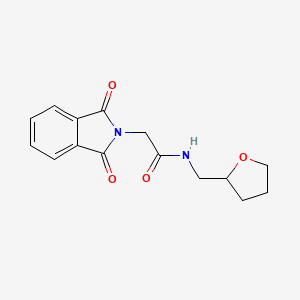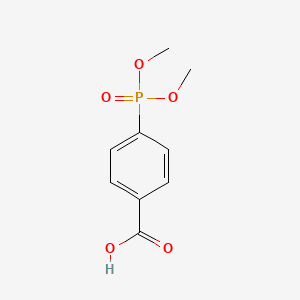
N-2,1,3-benzothiadiazol-4-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2,1,3-benzothiadiazol-4-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BTD, is a chemical compound that has shown potential in various scientific research applications.
作用機序
The mechanism of action of N-2,1,3-benzothiadiazol-4-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its ability to interact with various cellular targets, including enzymes and signaling pathways. For example, N-2,1,3-benzothiadiazol-4-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression and cell proliferation. By inhibiting HDACs, N-2,1,3-benzothiadiazol-4-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide can induce cell cycle arrest and apoptosis in cancer cells. N-2,1,3-benzothiadiazol-4-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-2,1,3-benzothiadiazol-4-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to have various biochemical and physiological effects, including the upregulation of pro-apoptotic genes, the downregulation of anti-apoptotic genes, and the inhibition of cell migration and invasion. N-2,1,3-benzothiadiazol-4-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.
実験室実験の利点と制限
One advantage of using N-2,1,3-benzothiadiazol-4-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide in laboratory experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, one limitation of using N-2,1,3-benzothiadiazol-4-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-2,1,3-benzothiadiazol-4-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the identification of specific cellular targets and signaling pathways that are affected by N-2,1,3-benzothiadiazol-4-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide. This can help to elucidate the mechanism of action of the compound and identify potential therapeutic targets. Additionally, further studies are needed to evaluate the safety and efficacy of N-2,1,3-benzothiadiazol-4-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide in vivo, as well as its potential for use in combination with other anti-cancer agents.
合成法
N-2,1,3-benzothiadiazol-4-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized through a multi-step process involving the reaction of 2,1,3-benzothiadiazole-4-carboxylic acid with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization using solvents such as ethanol or acetone.
科学的研究の応用
N-2,1,3-benzothiadiazol-4-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to exhibit various biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. In particular, N-2,1,3-benzothiadiazol-4-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-2,1,3-benzothiadiazol-4-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to have antiviral activity against the influenza virus.
特性
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c19-15(9-4-5-12-13(8-9)21-7-6-20-12)16-10-2-1-3-11-14(10)18-22-17-11/h1-5,8H,6-7H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTSIORUDZRRLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC4=NSN=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-2,1,3-benzothiadiazol-4-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-ethyl-4-({3-[3-(4-pyridinyl)phenyl]-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B5235786.png)
![4-(2-furylmethyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5235792.png)
![2-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5235804.png)
![5-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5235806.png)
![6-{[(4-iodophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5235820.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-3,5-dimethyl-1-adamantanecarboxamide](/img/structure/B5235823.png)


![2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide](/img/structure/B5235856.png)
![4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5235868.png)
![2-{[3-(trifluoromethyl)phenyl]amino}nicotinic acid - 2,4,6-trimethyl-3-pyridinol (1:1)](/img/structure/B5235883.png)

![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B5235893.png)